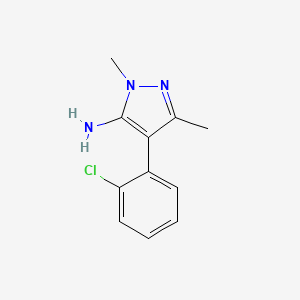

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Description

4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-derived compound featuring a 2-chlorophenyl substituent at position 4, methyl groups at positions 1 and 3, and an amine group at position 3. Its molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 229.69 g/mol (inferred from structural analogs in ). The compound’s structure is characterized by a planar pyrazole ring, where the 2-chlorophenyl group introduces steric and electronic effects that influence its physicochemical and biological properties.

Synthesis: The compound can be synthesized via sonochemical methods using 1,3-dimethyl-1H-pyrazol-5-amine, aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and indane-1,3-dione in the presence of catalysts like thiamine hydrochloride (Vit B1) or PEG-400 .

Applications: Pyrazole derivatives are widely explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Properties

CAS No. |

3654-23-7 |

|---|---|

Molecular Formula |

C11H12ClN3 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |

InChI Key |

GANXEILFYRXYOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2Cl)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

This approach involves the following steps:

- Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde : This intermediate is synthesized or obtained commercially.

- Formation of Hydrazone Intermediate : The aldehyde reacts with 2-chlorophenylhydrazine to form a hydrazone.

- Cyclization with Amination : The hydrazone undergoes cyclization, often with thiourea or related reagents under acidic conditions, to yield the pyrazol-5-amine derivative.

Reaction Conditions and Notes

- Acidic media catalyze the cyclization.

- Purification typically involves recrystallization or chromatographic techniques.

- This method is multi-step and may require careful control of reaction parameters to optimize yield.

Method B: Direct Electrophilic Amination of Primary Amines (Recent Advances)

Overview

A novel, metal-free method allows direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines using an electrophilic amination reagent (denoted as R1). This method is notable for its simplicity, mild conditions, and short reaction times.

Reaction Scheme and Conditions

- The primary amine (e.g., 2-chlorophenylamine) is reacted with a diketone substrate (such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde or related diketones).

- Electrophilic amination reagent R1 is added at 0 °C, followed by heating to approximately 85 °C.

- The reaction proceeds under air without the need for metal catalysts or inorganic reagents.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Reaction concentration: ~0.2 M.

Optimization and Yields

A representative optimization study is summarized below:

| Entry | Amination Reagent (R1–R6) | Additive (1.0 equiv) | Temp (°C) | Yield (%) (Isolated or NMR) |

|---|---|---|---|---|

| 1 | R1 (1.5 equiv) | None | 0–85 | 44 (Isolated) |

| 8 | R1 (1.5 equiv) | H2O | 0–85 | 51 |

| 9 | R1 (1.5 equiv) | Acetic acid (AcOH) | 0–85 | 51 |

| 10 | R1 (1.5 equiv) | Sodium acetate (AcONa) | 0–85 | 53 |

| 11 | R1 (1.5 equiv) | Potassium carbonate (K2CO3) | 0–85 | 56 |

| 13 | R2 (1.5 equiv) | None | 0–85 | 23 |

| 14 | R3 (1.5 equiv) | None | 0–85 | 41 |

| 17 | R6 (1.5 equiv, wet) | None | 0–85 | 53 |

Note: R1 is the primary electrophilic amination reagent used; other reagents R2–R6 showed variable or no activity.

Substrate Scope

- Aromatic amines, including 2-chlorophenylamine, gave yields ranging from 47% to 70%.

- Electron-donating and electron-withdrawing substituents on the aromatic ring were tolerated.

- Functional groups such as esters, methoxy, halogens, unprotected indole N–H, and aliphatic O–H were compatible.

- Unprotected phenol groups interfered with the reaction, likely due to competitive O-amination.

Mechanistic Insights

- The reaction likely proceeds via nucleophilic attack of the primary amine on the electrophilic amination reagent forming a hydrazine intermediate.

- This intermediate then condenses with the diketone to form the pyrazole ring via a Knorr-type cyclization.

- Side products include imines and hydrazine decomposition products, which can reduce overall yield.

Comparative Analysis of Preparation Methods

| Feature | Classical Hydrazone Cyclization | Direct Electrophilic Amination |

|---|---|---|

| Number of steps | Multi-step | One-pot, fewer steps |

| Use of metal catalysts | Sometimes required | Metal-free |

| Reaction time | Longer | Short (hours) |

| Reaction conditions | Often acidic, harsher | Mild, air atmosphere |

| Substrate scope | Limited by hydrazine availability | Broad, includes primary amines |

| Yield | Moderate to good | Moderate (up to ~70%) |

| Functional group tolerance | Moderate | High |

| Scalability | Established | Demonstrated on mmol scale |

Summary Table of Key Experimental Parameters for Direct Amination Method

| Parameter | Condition/Value |

|---|---|

| Amination reagent | R1 (commercially available) |

| Primary amine | 2-chlorophenylamine or analogs |

| Diketone substrate | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde or similar |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C initial, then 85 °C heating |

| Reaction time | Short (hours) |

| Atmosphere | Air |

| Additives | Optional (H2O, AcOH, AcONa, K2CO3) improve yield slightly |

| Yield | 44–70% depending on substrate and conditions |

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The primary amine at position 5 participates in condensation reactions with aldehydes or ketones. For example:

-

Reaction with 2-Chlorobenzaldehyde :

In methanol under acidic conditions, the amine undergoes nucleophilic attack on the aldehyde carbonyl group, forming a Schiff base intermediate. This intermediate undergoes cyclization to yield fused heterocycles.Experimental Data :

Reactants Conditions Product Yield Source 4-Amino-3,5-dimethyl-1H-pyrazole + 2-Chlorobenzaldehyde Methanol, 24 hr stirring Crystalline adduct ~54%

Domino Reactions with Arylglyoxals

The compound participates in multicomponent domino reactions with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) to form complex heterocycles :

Electrophilic Aromatic Substitution

The 2-chlorophenyl group undergoes electrophilic substitution, though reactivity is moderated by steric hindrance from methyl groups:

-

Nitration :

Directed by the chlorine atom, nitration occurs at the para position relative to chlorine.

Conditions : HNO₃/H₂SO₄, 0–5°C.

Product : 4-(2-Chloro-5-nitrophenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Nucleophilic Displacement of Chlorine

The chlorine atom on the phenyl ring can be replaced under specific conditions:

-

Reaction with Sodium Methoxide :

-

SNAr mechanism in DMSO at 80°C yields methoxy-substituted derivatives.

-

Limited by deactivation from electron-withdrawing groups.

-

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

-

Coordination with Cu(II) :

Forms a square-planar complex, confirmed by UV-Vis (λₘₐₓ = 650 nm) and ESR spectroscopy.

Application : Potential catalyst in oxidation reactions.

Comparative Reactivity with Structural Analogs

Substitution patterns significantly alter reactivity:

| Compound | Position of Chlorine | Reaction Rate with Arylglyoxals | Yield of Fused Product |

|---|---|---|---|

| 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | 2 | Moderate | 54–62% |

| 4-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | 4 | Faster | 68–75% |

| 1-Methyl-3-(4-chlorophenyl)-1H-pyrazole | 4 | Slow (steric hindrance) | <30% |

Stability Under Acidic/Basic Conditions

-

Acidic Conditions : Stable in dilute HCl (pH > 3); decomposes at pH < 2 via pyrazole ring protonation .

-

Basic Conditions : Undergoes hydrolysis of the amine group at pH > 10, forming pyrazolones .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals:

Scientific Research Applications

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine with key structural analogs:

Impact of Substituent Position on Activity

- Chlorophenyl Position : The 2-chlorophenyl group in the target compound likely enhances steric hindrance and dipole interactions compared to 4-chlorophenyl isomers (e.g., ). In benzimidazole derivatives, 2-chlorophenyl substitutions improve antifungal activity by optimizing hydrophobic interactions with target enzymes .

- This is observed in related compounds where methyl substituents enhance bioavailability .

Spectroscopic and Computational Insights

- Vibrational Spectroscopy: In a study on 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone (), the 4-chlorophenyl group showed distinct C-Cl stretching at 750 cm⁻¹ (IR) and aromatic C-H bending in NMR. The 2-chlorophenyl analog may exhibit shifted peaks due to altered resonance effects.

- Molecular Docking: Pyrazole derivatives with 2-chlorophenyl groups (e.g., W1807 in ) bind to allosteric enzyme sites via halogen-π interactions. The target compound’s chloro group may similarly enhance binding affinity compared to non-halogenated analogs .

Biological Activity

4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, along with relevant case studies and research findings.

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.69 g/mol

- CAS Number : 3654-23-7

The compound features a chlorophenyl group at the fourth position and two methyl groups at the first and third positions of the pyrazole ring, which contribute to its unique chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent . Its mechanism primarily involves the selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .

Table 1: Summary of Biological Activities

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of edema in animal models. The compound showed a higher efficacy compared to traditional NSAIDs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The reported IC50 values were notably low, suggesting potent activity:

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains using the agar dilution technique. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

The precise mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound selectively inhibits COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation.

- Cellular Pathways : It modulates various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, and what reaction conditions are typically employed?

The compound is synthesized via multi-step protocols involving cyclization, condensation, and functionalization. For instance, the Vilsmeier–Haack reaction is used to prepare pyrazole carbaldehyde intermediates from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one under reflux conditions . Another method employs solvent-free condensation of barbituric acids, aldehydes, and pyrazol-5-amines to generate pyrazolo-pyrido-pyrimidine derivatives, which can be adapted for structural analogs . Key steps often include lithium hydroxide-mediated nucleophilic substitution in dimethyl sulfoxide (DMSO) at 343 K for 4.5 hours, as demonstrated in the synthesis of N-1-diarylpyrazol-5-amine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH₂) through stretching vibrations .

- NMR (¹H/¹³C) : Assigns protons and carbons, particularly distinguishing aromatic (6.5–8.5 ppm) and methyl groups (2.0–3.0 ppm) .

- X-ray Diffraction : Resolves crystal packing, dihedral angles (e.g., 74.03° between aromatic rings), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What in vitro biological assays have been used to evaluate the pharmacological potential of this compound?

- Antibacterial Screening : Tested against Gram-positive/negative bacteria via agar diffusion or microdilution assays, with MIC values reported .

- Antipsychotic Profiling : Behavioral tests (e.g., conditioned avoidance response in rodents) and receptor binding assays (e.g., D2 dopamine receptor exclusion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences) or metabolite interference. For example, the metabolite (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone exhibits toxicity, which could skew activity data . Methodological solutions include:

Q. What computational methods are recommended for analyzing the electronic properties and reactivity of this pyrazole derivative?

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies reveal intermolecular interactions (e.g., C–H⋯O and N–H⋯N hydrogen bonds) that stabilize crystal lattices and affect solubility . Dihedral angles between aromatic rings (e.g., 74.03°) correlate with π-π stacking efficiency, which impacts melting points and bioavailability . SHELX software refines these parameters using high-resolution data .

Q. What strategies can optimize the synthetic yield of this compound in multi-step reactions?

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions .

- Solvent-Free Conditions : Reduce side reactions and improve atom economy, as shown in one-pot pyrazole syntheses .

- Temperature Control : Maintain 343 K for 4–5 hours during cyclization to minimize decomposition .

Q. How do substituent variations on the pyrazole ring affect bioactivity and binding affinity?

SAR studies indicate:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity by increasing electrophilicity .

- 3-Chloro Phenyl Substituents : Improve antipsychotic efficacy without D2 receptor binding, reducing extrapyramidal side effects .

- Methyl Groups at 1-/3-Positions : Stabilize the pyrazole core, as confirmed by X-ray torsional angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.